molecular formula C14H11BrF3N5O B10959968 4-bromo-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10959968
M. Wt: 402.17 g/mol
InChI Key: PNUBMQXCLWMWJX-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the benzimidazole moiety: This can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Coupling reactions: The final step involves coupling the pyrazole and benzimidazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions might target the bromo group or the pyrazole ring.

    Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions like reflux in a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the bromo and benzimidazole groups.

    4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the benzimidazole moiety.

Uniqueness

The presence of both the bromo and benzimidazole groups in 4-BROMO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE makes it unique, potentially offering distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H11BrF3N5O

Molecular Weight

402.17 g/mol

IUPAC Name

4-bromo-2-methyl-N-(1-methylbenzimidazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H11BrF3N5O/c1-22-8-6-4-3-5-7(8)19-13(22)20-12(24)10-9(15)11(14(16,17)18)21-23(10)2/h3-6H,1-2H3,(H,19,20,24)

InChI Key

PNUBMQXCLWMWJX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C(=NN3C)C(F)(F)F)Br

Origin of Product

United States

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